molecular formula C14H12N2O4S2Se2 B12585523 Disulfide, bis[[(4-nitrophenyl)methyl]seleno] CAS No. 593248-02-3

Disulfide, bis[[(4-nitrophenyl)methyl]seleno]

Cat. No.: B12585523
CAS No.: 593248-02-3
M. Wt: 494.3 g/mol
InChI Key: CZNWWVRGINNAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disulfide, bis[[(4-nitrophenyl)methyl]seleno] is a chemical compound with the molecular formula C14H12N2O4S2Se2 It is characterized by the presence of disulfide and selenide groups attached to a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis[[(4-nitrophenyl)methyl]seleno] typically involves the reaction of 4-nitrobenzyl chloride with sodium selenide, followed by oxidation to form the disulfide linkage. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis[[(4-nitrophenyl)methyl]seleno] undergoes various types of chemical reactions, including:

    Oxidation: The disulfide and selenide groups can be oxidized to form sulfoxides and selenoxides.

    Reduction: Reduction reactions can break the disulfide and selenide bonds, leading to the formation of thiols and selenols.

    Substitution: The nitrophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include THF, DMF, and dichloromethane (DCM).

Major Products

The major products formed from these reactions include sulfoxides, selenoxides, thiols, and selenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disulfide, bis[[(4-nitrophenyl)methyl]seleno] has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide and selenide bonds.

    Biology: Investigated for its potential role in redox biology and as a probe for studying oxidative stress.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of disulfide, bis[[(4-nitrophenyl)methyl]seleno] involves its ability to undergo redox reactions. The disulfide and selenide groups can participate in electron transfer processes, making the compound a potential redox-active agent. The molecular targets and pathways involved include:

    Redox Enzymes: Interaction with enzymes such as glutathione peroxidase and thioredoxin reductase.

    Cellular Pathways: Modulation of cellular redox states and signaling pathways related to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-nitrophenyl)disulfide: Similar structure but lacks the selenide group.

    Disulfide, bis(4-methylphenyl): Contains methyl groups instead of nitrophenyl groups.

    Disulfide, bis(4-fluoro-2-methyl-5-nitrophenyl): Contains additional fluorine and methyl groups.

Properties

CAS No.

593248-02-3

Molecular Formula

C14H12N2O4S2Se2

Molecular Weight

494.3 g/mol

IUPAC Name

1-nitro-4-[[(4-nitrophenyl)methylselanyldisulfanyl]selanylmethyl]benzene

InChI

InChI=1S/C14H12N2O4S2Se2/c17-15(18)13-5-1-11(2-6-13)9-23-21-22-24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2

InChI Key

CZNWWVRGINNAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[Se]SS[Se]CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.